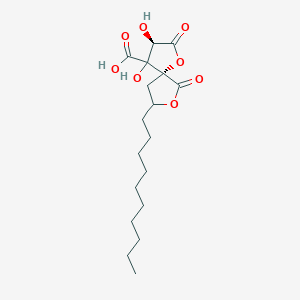
Cinatrin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cinatrin B is a naturally occurring compound that has been found to possess numerous biological activities. It is a member of the cinchona alkaloid family and is structurally related to quinine. Cinatrin B has been the subject of extensive scientific research due to its potential applications in medicine and agriculture.
作用機序
The exact mechanism of action of Cinatrin B is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets. For example, Cinatrin B has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria, by interfering with the parasite's DNA replication. It has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway.
生化学的および生理学的効果
Cinatrin B has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and possess antimalarial activity. Additionally, Cinatrin B has been found to exhibit insecticidal and fungicidal activities, making it a potential candidate for use in agriculture.
実験室実験の利点と制限
One of the main advantages of using Cinatrin B in lab experiments is its broad range of biological activities. It has been found to possess antimalarial, anti-inflammatory, and antitumor properties, making it a versatile compound for use in various research fields. However, one of the limitations of using Cinatrin B in lab experiments is its complex synthesis method. The process requires specialized equipment and expertise, which can make it difficult to obtain large quantities of the compound.
将来の方向性
There are several future directions for research on Cinatrin B. One area of interest is its potential use as an antimalarial drug. Cinatrin B has been found to possess potent antimalarial activity, and further research is needed to determine its efficacy in vivo. Another area of interest is its potential use in agriculture. Cinatrin B has been found to exhibit insecticidal and fungicidal activities, making it a potential candidate for use as a natural pesticide. Additionally, further research is needed to determine the exact mechanism of action of Cinatrin B and its potential applications in other areas of medicine and agriculture.
Conclusion:
In conclusion, Cinatrin B is a naturally occurring compound that has been found to possess various biological activities. It has been the subject of extensive scientific research due to its potential applications in medicine and agriculture. Cinatrin B has been found to possess antimalarial, anti-inflammatory, and antitumor properties, making it a versatile compound for use in various research fields. However, the complex synthesis method of Cinatrin B can make it difficult to obtain large quantities of the compound. Future research on Cinatrin B should focus on its potential use as an antimalarial drug and as a natural pesticide in agriculture.
合成法
Cinatrin B is typically synthesized from cinchonidine, which is a natural product obtained from the bark of the cinchona tree. The synthesis involves a series of chemical reactions that convert cinchonidine into Cinatrin B. The process is complex and requires specialized equipment and expertise. However, the yield of Cinatrin B can be optimized by modifying the reaction conditions.
科学的研究の応用
Cinatrin B has been the subject of extensive scientific research due to its potential applications in medicine and agriculture. It has been found to possess various biological activities, including antimalarial, anti-inflammatory, and antitumor properties. Cinatrin B has also been shown to exhibit insecticidal and fungicidal activities, making it a potential candidate for use in agriculture.
特性
CAS番号 |
136266-34-7 |
|---|---|
製品名 |
Cinatrin B |
分子式 |
C18H28O8 |
分子量 |
372.4 g/mol |
IUPAC名 |
(3R,5R)-8-decyl-3,4-dihydroxy-2,6-dioxo-1,7-dioxaspiro[4.4]nonane-4-carboxylic acid |
InChI |
InChI=1S/C18H28O8/c1-2-3-4-5-6-7-8-9-10-12-11-17(16(23)25-12)18(24,15(21)22)13(19)14(20)26-17/h12-13,19,24H,2-11H2,1H3,(H,21,22)/t12?,13-,17-,18?/m0/s1 |
InChIキー |
QUSVCUTZGWKBQJ-ZVRZEWSUSA-N |
異性体SMILES |
CCCCCCCCCCC1C[C@]2(C(=O)O1)C([C@H](C(=O)O2)O)(C(=O)O)O |
SMILES |
CCCCCCCCCCC1CC2(C(=O)O1)C(C(C(=O)O2)O)(C(=O)O)O |
正規SMILES |
CCCCCCCCCCC1CC2(C(=O)O1)C(C(C(=O)O2)O)(C(=O)O)O |
同義語 |
cinatrin B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



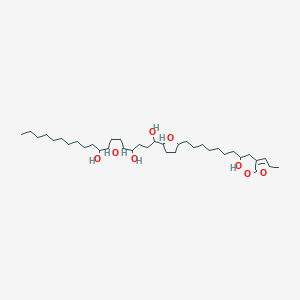
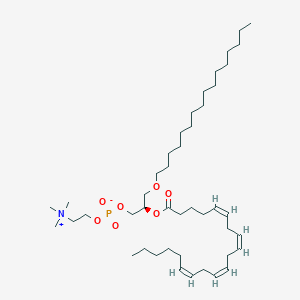
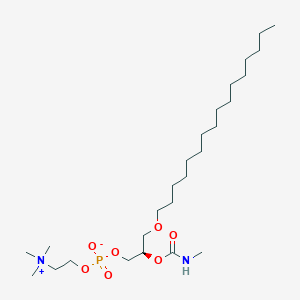

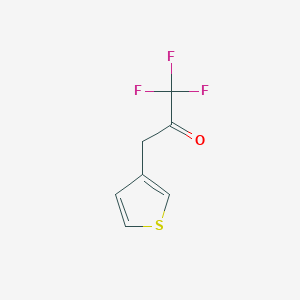
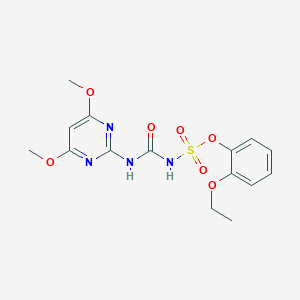
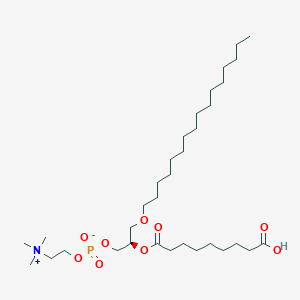
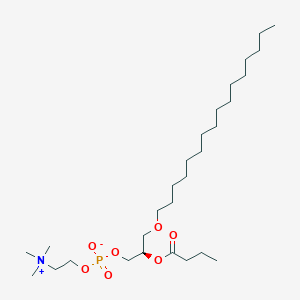

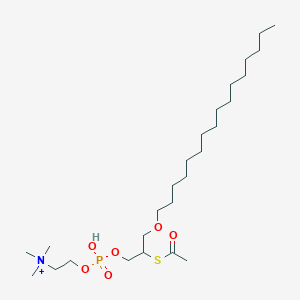
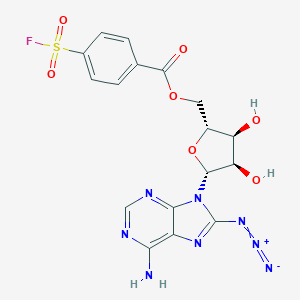

![(3aR,4R,5R,6aS)-5-(tert-butyldimethylsilyloxy)-2-oxohexahydro-2H-cyclopenta[b]furan-4-carbaldehyde](/img/structure/B163712.png)
![2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B163714.png)